Cas no 869080-32-0 (methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate
- methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
- AB01289958-01
- NCGC00296029-01
- methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yloxy]acetate
- 869080-32-0
- F1862-0300
- AKOS002228874
- methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
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- インチ: 1S/C19H15ClO5/c1-11-15-8-7-14(24-10-17(21)23-2)9-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3
- InChIKey: BOSVLNAFZYUHCZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(=O)OC2C=C(C=CC=2C=1C)OCC(=O)OC
計算された属性
- 精确分子量: 358.0608013g/mol
- 同位素质量: 358.0608013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 550
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 61.8Ų
methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0300-1mg |
methyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
869080-32-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetateに関する追加情報
Methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate (CAS No. 869080-32-0): A Comprehensive Overview
Methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate, identified by its CAS number 869080-32-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique chemical properties, derived from its chromen core and ester functionalities, make it a promising candidate for further investigation in drug discovery and molecular biology.
The structural framework of methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate consists of a chromen scaffold, which is a heterocyclic aromatic system known for its biological activity. The chromen ring is substituted with various functional groups, including a chlorophenyl moiety and an acetate ester. These substituents contribute to the compound's overall reactivity and interaction with biological targets. The presence of the 4-chlorophenyl group, in particular, suggests potential for modulating enzyme activity and receptor binding, which are critical factors in drug design.
In recent years, there has been a growing interest in chromen derivatives due to their diverse pharmacological properties. Studies have demonstrated that chromen-based compounds exhibit antimicrobial, anti-inflammatory, and antioxidant activities. The acetate ester in methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate not only contributes to the molecule's solubility but also serves as a site for further chemical modification. This flexibility allows for the synthesis of analogs with tailored properties, enhancing their suitability for specific therapeutic applications.
One of the most compelling aspects of methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate is its potential role in inhibiting key biological pathways associated with diseases such as cancer and neurodegenerative disorders. Research has shown that chromen derivatives can interact with enzymes and proteins involved in cell proliferation and apoptosis. The 4-chlorophenyl group, in particular, has been identified as a crucial moiety for binding to target proteins, thereby modulating their activity. This finding opens up new avenues for developing targeted therapies based on this compound.
The synthesis of methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The chromen core is typically synthesized via condensation reactions, followed by functionalization with the appropriate substituents. The introduction of the acetate ester at the 7-position of the chromen ring is achieved through esterification techniques. These synthetic strategies highlight the compound's complexity and the expertise required for its preparation.
Evaluation of the pharmacological properties of methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit enzymes such as COX and LOX, which are implicated in inflammation and pain pathways. Additionally, the compound has shown potential in preventing oxidative stress by scavenging reactive oxygen species. These findings suggest that methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate could be a valuable candidate for developing novel anti-inflammatory and antioxidant drugs.
The development of new therapeutic agents often involves optimizing synthetic routes to improve scalability and cost-effectiveness. For methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate, efforts have been focused on streamlining the synthesis process while maintaining high purity standards. Advances in catalytic methods and green chemistry principles have enabled more efficient production of this compound without compromising its pharmacological integrity. Such innovations are essential for translating laboratory discoveries into viable pharmaceuticals.
The future prospects of methyl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate are promising, with ongoing research exploring its potential applications in various therapeutic areas. Clinical trials are being planned to evaluate its efficacy and safety profile in human subjects. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing this compound closer to market approval.
In conclusion, methyl 2-{3-(4-chlorophenyl)-4-methyl-2 oxo - - H - chrom en -7 - y lo x y } ace t ate ( C A S N o .869080 -32 -0) strong > represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its potential as a therapeutic agent underscores the importance of continued research into chromen derivatives. As our understanding of molecular interactions evolves, compounds like this one will play a crucial role in shaping the future of medicine.
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